molecular formula C11H12O4 B1325309 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid CAS No. 898767-03-8

4-(1,3-Dioxolan-2-ylmethyl)benzoic acid

Cat. No. B1325309
M. Wt: 208.21 g/mol
InChI Key: GEYOEVKPCAOMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(1,3-Dioxolan-2-ylmethyl)benzoic acid” is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 . The compound appears as a white solid .


Molecular Structure Analysis

The InChI code for “4-(1,3-Dioxolan-2-ylmethyl)benzoic acid” is 1S/C11H12O4/c12-11(13)9-3-1-8(2-4-9)7-10-14-5-6-15-10/h1-4,10H,5-7H2,(H,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-(1,3-Dioxolan-2-ylmethyl)benzoic acid” has a density of 1.288g/cm3 . It has a boiling point of 369.8ºC at 760 mmHg . The compound’s exact mass is 208.07400 . It has a PSA of 55.76000 and a LogP of 1.30020 . The index of refraction is 1.571 .

Scientific Research Applications

Aggregation Enhanced Emission and Photophysical Properties

4-(1,3-Dioxolan-2-ylmethyl)benzoic acid derivatives have been studied for their unique photophysical properties, including aggregation enhanced emission. These properties are influenced by π-π stacking and intermolecular and intramolecular interactions, with applications in materials science for designing novel photonic materials (Srivastava et al., 2016).

Catalysis in Glycerol Conversion

Research has explored the use of solid acids to catalyze the condensation of glycerol with aldehydes and ketones, producing [1,3]dioxolan-4-yl-methanols, which are potential novel platform chemicals. This process is significant for the sustainable conversion of glycerol, a byproduct of biodiesel production, into valuable chemical intermediates (Deutsch et al., 2007).

Novel Synthesis Routes and Chemical Transformations

Innovative synthetic routes have been developed involving 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid derivatives, facilitating the creation of complex organic compounds. These routes are instrumental in advancing synthetic organic chemistry and developing new pharmaceuticals and materials (Krohn et al., 1999).

Antimicrobial Properties

Derivatives of 1,3-dioxolane have shown promise in antimicrobial applications. Their synthesis from readily available compounds and subsequent screening for antimicrobial activity against various bacterial and fungal strains highlights their potential as new antimicrobial agents (Begum et al., 2019).

Radiolabelled Compounds for Biological Studies

4-(1,3-Dioxolan-2-ylmethyl)benzoic acid derivatives have been utilized in the synthesis of radiolabelled compounds, such as specific ligands for Retinoid X Receptors. These labelled compounds are crucial tools in biological research, aiding in the understanding of receptor functions and drug-receptor interactions (Held et al., 1997).

properties

IUPAC Name

4-(1,3-dioxolan-2-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-11(13)9-3-1-8(2-4-9)7-10-14-5-6-15-10/h1-4,10H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYOEVKPCAOMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645374
Record name 4-[(1,3-Dioxolan-2-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Dioxolan-2-ylmethyl)benzoic acid

CAS RN

898767-03-8
Record name 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1,3-Dioxolan-2-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.